

A Comparative Guide to SGC2085 and Other CARM1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SGC2085	
Cat. No.:	B10771654	Get Quote

For researchers in oncology, epigenetics, and drug discovery, the selective inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4) presents a promising therapeutic strategy. **SGC2085** has been identified as a potent and selective chemical probe for CARM1. However, its utility in cellular assays is limited. This guide provides a detailed comparison of **SGC2085** with other notable CARM1 inhibitors, including EZM2302, TP-064, and the more recently discovered iCARM1, supported by experimental data and protocols.

Biochemical Specificity and Potency

SGC2085 is a potent inhibitor of CARM1 with a half-maximal inhibitory concentration (IC50) of 50 nM and demonstrates over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), with the exception of PRMT6, for which it has an IC50 of 5.2 μ M. [1][2] In comparison, EZM2302 and iCARM1 exhibit even greater biochemical potency, with IC50 values of 6 nM and 12.3 μ M, respectively.[2][3] The selectivity of these compounds is a critical factor, and they are often profiled against a panel of methyltransferases to ensure their specificity for CARM1.

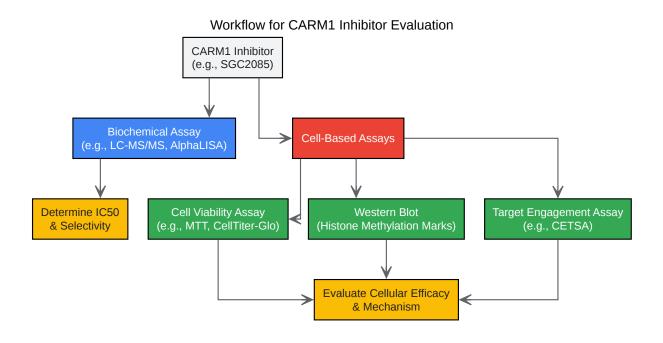
Inhibitor	Target	IC50 (nM)	Selectivity Notes
SGC2085	CARM1	50[1][2]	>100-fold selective over other PRMTs, except PRMT6 (IC50 = 5.2 µM).[1][2]
EZM2302	CARM1	6[2]	Broad selectivity against other histone methyltransferases.[2]
TP-064	CARM1	-	Potent and selective inhibitor.[4]
iCARM1	CARM1	12,300 (12.3 μM)[3]	Reported to have better specificity and activity than EZM2302 and TP-064.[3]

Performance in Different Cell Lines

A crucial aspect of any chemical probe is its efficacy in a cellular context. While **SGC2085** is potent biochemically, it exhibits poor cell permeability and a lack of activity in HEK293 cells at concentrations up to 10 μ M.[1][2] In contrast, other CARM1 inhibitors have demonstrated cellular activity in various cancer cell lines. EZM2302, for instance, has shown anti-proliferative effects in multiple myeloma cell lines.[2] More recent studies with iCARM1 have indicated its ability to suppress the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231.[3] Notably, EZM2302 and TP-064 exhibit different effects on histone versus non-histone substrates, with TP-064 markedly reducing nuclear histone methylation (H3R17me2a and H3R26me2a), while EZM2302 has a minimal effect on these epigenetic marks.[4]

Inhibitor	Cell Line(s)	Observed Effect
SGC2085	HEK293	No cellular activity observed up to 10 μM.[1][2]
EZM2302	Multiple Myeloma cell lines (e.g., RPMI-8226)	Inhibition of PABP1 and SmB methylation, leading to cell stasis.[2]
Breast, Colorectal, Prostate cancer cell lines	Minimal anti-proliferative activity.[2]	
TP-064	-	Markedly reduces nuclear histone methylation marks (H3R17me2a, H3R26me2a).
iCARM1	Breast cancer cell lines (MCF-7, T47D)	Suppressed cell growth, induced cell cycle arrest, and suppressed colony formation. [3]

Signaling Pathways and Experimental Workflows


CARM1 plays a significant role as a transcriptional coactivator. It is recruited to gene promoters by transcription factors, where it methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation.[5] CARM1 often collaborates with other coactivators like p300/CBP and the p160 family to regulate gene expression in response to various signals, including those from steroid hormone receptors and NF-kB.[6][7]

CARM1 Signaling Pathway in Transcriptional Activation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Roles of protein arginine methylation in DNA damage signaling pathways is CARM1 a lifeor-death decision point? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carm1 and the Epigenetic Control of Stem Cell Function PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coactivator-associated arginine methyltransferase-1 enhances nuclear factor-kappaB-mediated gene transcription through methylation of histone H3 at arginine 17 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to SGC2085 and Other CARM1 Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771654#sgc2085-specificity-in-different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com